The synthesis of Benzenamine, N,N-dimethyl-4-(methylthio)- typically involves the methylation of 4-aminothioanisole. One common method includes:
In industrial settings, the synthesis can be scaled up using continuous flow reactors, which provide better control over reaction parameters such as temperature and pressure, thus improving yield and purity. Automated systems for reagent addition enhance efficiency during production.
The molecular structure of Benzenamine, N,N-dimethyl-4-(methylthio)- can be described as follows:
Benzenamine, N,N-dimethyl-4-(methylthio)- undergoes several types of chemical reactions:
The mechanism of action for Benzenamine, N,N-dimethyl-4-(methylthio)- primarily involves its interactions with various biological targets:
Benzenamine, N,N-dimethyl-4-(methylthio)- exhibits several notable physical and chemical properties:
The compound is stable under normal conditions but may undergo degradation upon exposure to strong oxidizing agents or extreme pH levels.
Benzenamine, N,N-dimethyl-4-(methylthio)- has various scientific applications:
Benzenamine, N,N-dimethyl-4-(methylthio)- (CAS 2388-51-4), with the molecular formula C₉H₁₃NS, is a strategically significant aromatic amine featuring electron-donating dimethylamino and methylthio substituents in para positions. Its IUPAC name, N,N-dimethyl-4-(methylsulfanyl)aniline, reflects a structure that enables diverse reactivity patterns, making it a valuable intermediate for advanced chemical synthesis. Physicochemical characterization confirms a molecular weight of 167.27 g/mol, with the canonical SMILES representation CN(C)C₁=CC=C(C=C₁)SC capturing its topology [5].
Table 1: Key Identifiers of Benzenamine, N,N-dimethyl-4-(methylthio)-
Property | Value |
---|---|
CAS Registry Number | 2388-51-4 |
Molecular Formula | C₉H₁₃NS |
Molecular Weight | 167.27 g/mol |
IUPAC Name | N,N-dimethyl-4-(methylsulfanyl)aniline |
SMILES | CN(C)C₁=CC=C(C=C₁)SC |
InChIKey | BZFWSDQZPYVFHP-UHFFFAOYSA-N |
The primary industrial route to this compound involves alkylation of 4-aminothioanisole using dimethylating agents. Two dominant reactants are employed:
The reaction mechanism proceeds via an SN2 pathway, where the primary amine acts as a nucleophile, displacing the methylating agent’s leaving group. This forms a transient ammonium intermediate that rapidly deprotonates under basic conditions to yield the tertiary amine. Kinetic studies reveal that MeI provides faster initial alkylation due to iodide’s superior leaving group ability, whereas DMS requires higher temperatures (reflux) for comparable conversion .
Table 2: Methylation Reagent Performance Comparison
Reagent | Reaction Temperature | Byproducts | Relative Cost |
---|---|---|---|
Dimethyl sulfate | 60–80°C (reflux) | Methyl hydrogen sulfate | Low |
Methyl iodide | 25–40°C | Sodium iodide | High |
Solvent selection critically influences reaction kinetics and product isolation. Protic solvents like ethanol facilitate reagent solubilization and stabilize ionic intermediates but may promote hydrolysis of dimethyl sulfate. Conversely, aprotic solvents like acetone minimize side reactions and enhance nucleophilicity through reduced solvation of the amine. Industrial protocols favor acetone for DMS-mediated reactions due to its balance of cost, boiling point (compatible with reflux), and ease of recovery .
Base selection governs deprotonation efficiency and byproduct handling:
Optimized conditions using K₂CO₃ in acetone achieve >90% conversion within 4–6 hours at 65°C, with the inorganic carbonate filtered post-reaction, streamlining purification. Solvent-free approaches have been explored but face challenges in heat transfer and viscosity control .
Transitioning from batch to continuous flow processing addresses limitations in heat management, mixing efficiency, and scalability. Two reactor configurations demonstrate promise:
Fixed-bed catalytic reactors leverage immobilized catalysts (e.g., TiO₂-zirconia composites, TiO₂-ZB) within packed tubes. A spiral-flow reactor design wrapped around a fluorescent lamp enables efficient photon delivery for photocatalytic steps, though methylation typically proceeds thermally. Such systems enable precise control over residence time (minutes vs. hours in batch) and suppress byproduct formation through uniform temperature gradients [3] [8].
Gas-liquid tubular reactors facilitate dimethylamine gas introduction into a substrate stream. Key parameters include:
Automated downstream processing integrates liquid-liquid separation membranes for organic/aqueous phase splitting and in-line distillation, achieving product purities >98% with throughputs exceeding 100 kg/day. Challenges persist in handling solid precipitates (e.g., K₂CO₃ residues), necessitating periodic backflushing or ultrasound-assisted flow cells [3] [8].
Table 3: Continuous Flow Reactor Parameters and Performance
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Reactor bead size | 0.5 mm TiO₂-ZB | ↑ 20–25% |
Residence time | 10–15 min | Maximizes conversion |
Temperature | 70–80°C | Balances kinetics/stability |
Pressure | 3–5 bar | Prevents cavitation |
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